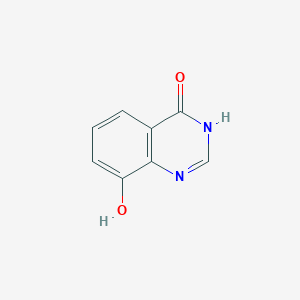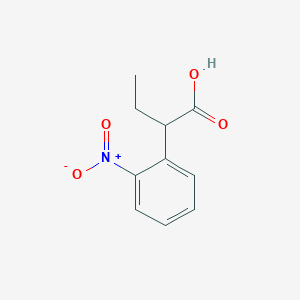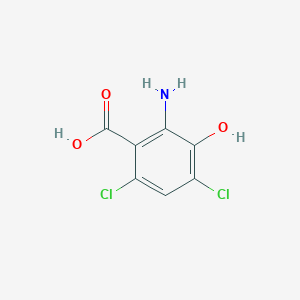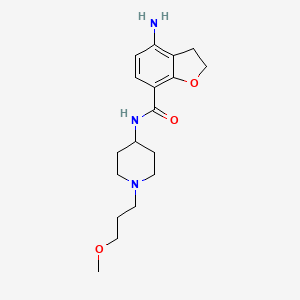
Prucalopride Impurity 6
Overview
Description
Scientific Research Applications
Pharmacological Profile and Efficacy
Prucalopride's Pharmacological Action : Prucalopride, a benzofuran 5-HT4 agonist, has been studied for its gastrointestinal prokinetic activities. It selectively stimulates colonic transit by enhancing proximal colonic emptying without significantly altering gastric or small bowel transit. This has been demonstrated in healthy human subjects, indicating its potential utility in addressing conditions like constipation (Bouras et al., 1999).
Characterization of Degradation Products and Impurities : Prucalopride succinate's degradation behavior under various stress conditions (like hydrolytic, oxidative, photolytic, and thermal stress) has been investigated. The identification of degradation products and process-related impurities through LC-QTOF-MS/MS is essential for understanding its stability and potential implications for efficacy and safety (Mahamuni et al., 2016).
In Vitro Pharmacological Profile : Prucalopride's efficacy as an enterokinetic compound is supported by receptor binding and organ bath experiments. It's shown a potent, selective, and specific action on 5-HT4 receptors, crucial for treating intestinal motility disorders, without anti-cholinergic or nonspecific inhibitory activity (Briejer et al., 2001).
Clinical Trials and Patient Responses
Clinical Trials in Chronic Constipation : Prucalopride has undergone various clinical trials to establish its efficacy in treating severe chronic constipation. These studies have confirmed its ability to improve bowel function and reduce symptom severity, with a significant proportion of patients responding positively to the treatment (Camilleri et al., 2008).
Pediatric Application : In children with functional constipation, prucalopride's pharmacokinetics, efficacy, safety, and tolerability have been evaluated. The treatment showed favorable outcomes in increasing bowel movement frequency, normal stool consistency, and reducing fecal incontinence frequency (Winter et al., 2013).
Safety and Tolerability : Safety assessments of prucalopride in various populations, including the elderly, have indicated that it is generally well-tolerated without significant cardiovascular effects. This is crucial for its potential widespread use in treating constipation and related gastrointestinal disorders (Camilleri et al., 2009).
Mechanism of Action
Target of Action
Prucalopride Impurity 6, like Prucalopride, is believed to primarily target the 5-HT4 receptors . These receptors play a crucial role in the gastrointestinal tract, where they stimulate the peristaltic reflex and promote intestinal secretions .
Mode of Action
As a 5-HT4 receptor agonist , this compound binds to these receptors, promoting cholinergic and nonadrenergic, noncholinergic neurotransmission by enteric neurons . This interaction stimulates the peristaltic reflex, leading to increased intestinal secretions and enhanced gastrointestinal motility .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, Prucalopride is well absorbed and reaches maximum plasma concentration within approximately 2.77 hours after administration . Prucalopride’s renal clearance is reported to be 17 L/h, exceeding the glomerular filtration rate of the kidney .
Result of Action
The activation of 5-HT4 receptors by this compound leads to enhanced gastrointestinal motility . This can alleviate symptoms of conditions like chronic constipation, normalizing bowel movements .
Safety and Hazards
Future Directions
Prucalopride has shown efficacy in patients with systemic sclerosis (SSc) intestinal disease and has the potential to be useful in the treatment of functional constipation and other forms of gastrointestinal diseases . As such, Prucalopride Impurity 6, being related to Prucalopride, may also hold potential for future research and applications.
properties
IUPAC Name |
4-amino-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-23-11-2-8-21-9-5-13(6-10-21)20-18(22)15-3-4-16(19)14-7-12-24-17(14)15/h3-4,13H,2,5-12,19H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVQAZJXDWUOGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CCC(CC1)NC(=O)C2=C3C(=C(C=C2)N)CCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate](/img/structure/B3323054.png)
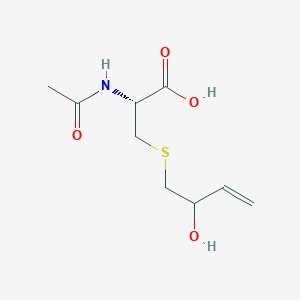
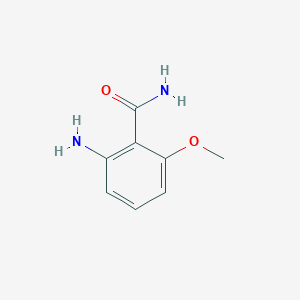
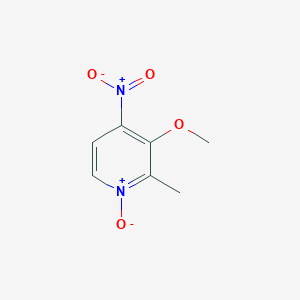


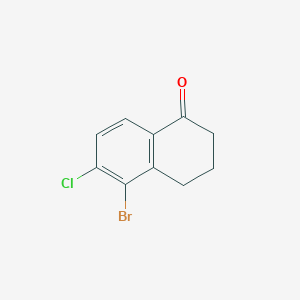
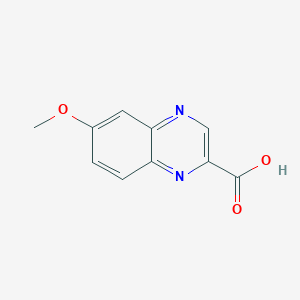
![(1R,3R)-Methyl 2-acetyl-1-(benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3323103.png)

![2,4,8-Trichlorobenzofuro[3,2-D]pyrimidine](/img/structure/B3323120.png)
